Tert-butyl(2,2-dimethylbutyl)amin

Übersicht

Beschreibung

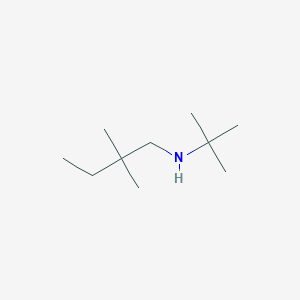

Tert-butyl(2,2-dimethylbutyl)amine is a useful research compound. Its molecular formula is C10H23N and its molecular weight is 157.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Tert-butyl(2,2-dimethylbutyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(2,2-dimethylbutyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von N-Heterocyclen

Tert-butyl(2,2-dimethylbutyl)amin: wird bei der Synthese von N-Heterocyclen verwendet, die Kernstrukturen in vielen Naturstoffen und Arzneimitteln sind. Die Verbindung dient als Vorläufer bei der Bildung von Sulfiniminen, die dann in strukturell vielfältige Piperidine, Pyrrolidine, Azetidine und ihre fusionierten Derivate umgewandelt werden . Diese Heterocyclen sind aufgrund ihres Vorkommens in zahlreichen bioaktiven Molekülen und Therapeutika von Bedeutung.

Asymmetrische Synthese

Die Verbindung spielt eine entscheidende Rolle in der asymmetrischen Synthese als chirales Hilfsmittel. Sie wurde umfassend bei der stereoselektiven Synthese von Aminen und ihren Derivaten eingesetzt. Die enantiomere Form von This compound ist besonders wertvoll, um Chiralität im Syntheseprozess zu induzieren, was zur Herstellung enantiomerenreiner Verbindungen führt .

Katalyse

In katalytischen Prozessen ist This compound an Reaktionen beteiligt, die N-tert-Butylamide bilden. Diese Reaktionen werden durch Kupfer(II)-triflat katalysiert und führen zu hervorragenden Ausbeuten unter lösungsmittelfreien Bedingungen bei Raumtemperatur . Diese Methode ist vorteilhaft aufgrund ihrer Einfachheit, Effizienz und der Vermeidung von harschen Reaktionsbedingungen.

Pharmazeutische Anwendungen

N-tert-Butylamide, die mit This compound synthetisiert wurden, werden in verschiedenen Arzneimitteln gefunden. So enthalten beispielsweise Finasterid, das zur Behandlung der benignen Prostatahyperplasie eingesetzt wird, und Nelfinavir, ein Proteaseinhibitor zur HIV-Behandlung, die N-tert-Butylamidgruppe . Dies unterstreicht die Bedeutung der Verbindung in der Arzneimittelentwicklung und -synthese.

Analytische Chemie

Die Verbindung wird in der Gaschromatographie als Standard zur Kalibrierung von Instrumenten verwendet. Ihre genau definierten Eigenschaften und Stabilität machen sie für die Verwendung als Referenzverbindung in analytischen Verfahren geeignet, um genaue und zuverlässige Messungen zu gewährleisten .

Wirkmechanismus

Target of Action

Tert-butyl(2,2-dimethylbutyl)amine is primarily used as a protecting group in the synthesis of multifunctional targets, particularly in the context of amino functions . It plays a pivotal role in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Mode of Action

The compound interacts with its targets by accommodating two protecting groups on primary amines . This interaction facilitates the synthesis, properties, and applications of products containing one or two Boc-groups . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Biochemical Pathways

The compound affects the biochemical pathways related to the synthesis of multifunctional targets . It plays a crucial role in the protection of amino functions, which often occur in the context of these pathways . The compound’s action results in the synthesis of products containing one or two Boc-groups, which are derived from the dual protection of amines and amides .

Pharmacokinetics

It is known that the compound is used in the synthesis of multifunctional targets, suggesting that its adme properties may be influenced by the specific context in which it is used .

Result of Action

The result of the compound’s action is the synthesis of products containing one or two Boc-groups, derived from the dual protection of amines and amides . These products play a crucial role in the synthesis of multifunctional targets .

Action Environment

The action of Tert-butyl(2,2-dimethylbutyl)amine is influenced by the specific context in which it is used. For example, the compound is typically used in the synthesis of multifunctional targets, suggesting that its action, efficacy, and stability may be influenced by the specific conditions of this process .

Biochemische Analyse

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl(2,2-dimethylbutyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tert-butyl(2,2-dimethylbutyl)amine can undergo hydrolysis and oxidation, leading to the formation of degradation products that may have distinct biological activities. Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of Tert-butyl(2,2-dimethylbutyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a certain dosage level triggers significant biological responses. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and alterations in hematological parameters .

Metabolic Pathways

Tert-butyl(2,2-dimethylbutyl)amine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation to form metabolites. These metabolites can further participate in conjugation reactions, leading to their excretion from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of Tert-butyl(2,2-dimethylbutyl)amine within cells and tissues involve specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can impact its biological activity and function. For example, Tert-butyl(2,2-dimethylbutyl)amine may accumulate in the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of Tert-butyl(2,2-dimethylbutyl)amine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps elucidate its role in cellular processes .

Eigenschaften

IUPAC Name |

N-tert-butyl-2,2-dimethylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-7-10(5,6)8-11-9(2,3)4/h11H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGQYBRDYYDAPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CNC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.